molecular formula C15H16Cl2N4OS B7191507 N-[1-[(3,5-dichlorophenyl)methyl]piperidin-4-yl]thiadiazole-4-carboxamide

N-[1-[(3,5-dichlorophenyl)methyl]piperidin-4-yl]thiadiazole-4-carboxamide

Cat. No.: B7191507
M. Wt: 371.3 g/mol
InChI Key: JXYNWCYMHUMICW-UHFFFAOYSA-N
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Description

N-[1-[(3,5-dichlorophenyl)methyl]piperidin-4-yl]thiadiazole-4-carboxamide is a synthetic compound that belongs to the class of thiadiazole derivatives. These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of the piperidine ring and the dichlorophenyl group in its structure contributes to its unique chemical properties and biological activities.

Properties

IUPAC Name

N-[1-[(3,5-dichlorophenyl)methyl]piperidin-4-yl]thiadiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16Cl2N4OS/c16-11-5-10(6-12(17)7-11)8-21-3-1-13(2-4-21)18-15(22)14-9-23-20-19-14/h5-7,9,13H,1-4,8H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXYNWCYMHUMICW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CSN=N2)CC3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[(3,5-dichlorophenyl)methyl]piperidin-4-yl]thiadiazole-4-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 3,5-dichlorobenzyl chloride: This can be achieved by chlorination of 3,5-dichlorotoluene using chlorine gas in the presence of a catalyst such as iron(III) chloride.

    Formation of piperidine intermediate: The 3,5-dichlorobenzyl chloride is reacted with piperidine to form N-(3,5-dichlorobenzyl)piperidine.

    Cyclization to form thiadiazole ring: The N-(3,5-dichlorobenzyl)piperidine is then reacted with thiocarbohydrazide under acidic conditions to form the thiadiazole ring, resulting in the final compound, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-[(3,5-dichlorophenyl)methyl]piperidin-4-yl]thiadiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[1-[(3,5-dichlorophenyl)methyl]piperidin-4-yl]thiadiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

N-[1-[(3,5-dichlorophenyl)methyl]piperidin-4-yl]thiadiazole-4-carboxamide can be compared with other thiadiazole derivatives, such as:

    N-[1-[(2,4-dichlorophenyl)methyl]piperidin-4-yl]thiadiazole-4-carboxamide: Similar structure but with different substitution pattern on the phenyl ring.

    N-[1-[(3,5-difluorophenyl)methyl]piperidin-4-yl]thiadiazole-4-carboxamide: Fluorine atoms instead of chlorine, which may affect its biological activity and chemical properties.

    N-[1-[(3,5-dimethylphenyl)methyl]piperidin-4-yl]thiadiazole-4-carboxamide: Methyl groups instead of chlorine, leading to different steric and electronic effects.

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